molecular formula C25H20ClN5O B2758506 N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890887-23-7

N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2758506
CAS No.: 890887-23-7
M. Wt: 441.92
InChI Key: RNKVJDOSQVTCET-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring system . This core is substituted with various functional groups including an amine, a chlorophenoxy group, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure . The chlorophenoxy and dimethylphenyl groups are likely to project out from this plane .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions . The chlorophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amine and the chlorophenoxy group would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidines derivatives exhibited significant cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, alongside inhibition of 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, another study synthesized derivatives showing potent antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line, suggesting the compound's relevance in anticancer research (Abdellatif et al., 2014).

Antimicrobial Potential

Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, demonstrating considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This highlights the compound's utility in developing new antimicrobial agents (Reddy et al., 2010).

Insecticidal and Antibacterial Applications

Pyrimidine linked pyrazol heterocyclics synthesized under microwave irradiation showed promising insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Antifungal and Anticancer Agents

Further research identified novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, emphasizing the compound's broad pharmacological applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Serotonin 5-HT6 Receptor Antagonists

A study on the synthesis and antagonistic structure-activity relationship of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines identified potent antagonists of the 5-HT(6) receptors, offering insights into the development of therapeutic agents for neurological disorders (Ivachtchenko et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It could also be interesting to investigate its potential biological activity, given the biological activity observed for similar compounds .

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O/c1-16-3-8-20(13-17(16)2)31-25-23(14-29-31)24(27-15-28-25)30-19-6-11-22(12-7-19)32-21-9-4-18(26)5-10-21/h3-15H,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVJDOSQVTCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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